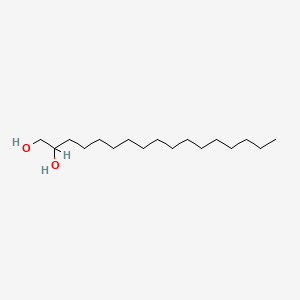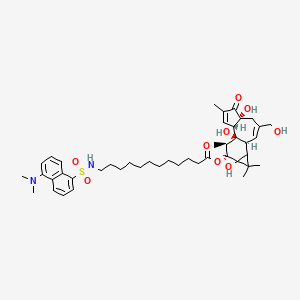![molecular formula C14H15N3O2 B1229195 N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1229195.png)
N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a heteroarene and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Binding Affinity and Receptor Interaction
Compounds structurally analogous to N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide have been evaluated for their binding affinity to dopamine D(2)-like receptors. For instance, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, which shares a structural similarity, have shown potent affinity for D(2)-like receptors. Such compounds are relevant in studies exploring the behavioral effects in rats and potential antipsychotic drug development (Pinna et al., 2002).
Antifungal Properties
Research into the antifungal activities of pyridinyl-derived compounds, similar to the structure of interest, has been conducted. Specifically, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and tested against various phytopathogenic fungi. Some of these compounds exhibited moderate antifungal activities, demonstrating potential applications in agricultural sciences and fungicide development (Wu et al., 2012).
Synthetic Methodology and Chemical Synthesis
The advancement in synthetic methodologies involving compounds like N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has been explored. For example, the development of formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, leading to the creation of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives, is a significant contribution to organic chemistry and pharmaceutical synthesis (Cao et al., 2019).
Anticancer Activity
Studies on derivatives of cyclohepta[d]isoxazole compounds have demonstrated potential anticancer activities. For instance, research on 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]selenopheno[2,3-d]pyrimidine derivatives has shown promising results against the MCF-7 breast cancer cell line, indicating potential therapeutic applications in oncology (Doğanay et al., 2016).
Catalysis and Green Chemistry
The use of pyridinyl benzimidazol (PBI) as a bidentate N-chelating ligand in the synthesis of isoxazoles, such as those related to N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide, has been explored for its applications in catalysis and green chemistry. This advancement provides an alternative, environmentally friendly process for constructing isoxazole derivatives (Khalifeh et al., 2018).
Selective Inhibition in Biochemistry
Compounds structurally related to the chemical of interest have been found to act as potent and selective inhibitors in biochemical pathways. For example, a novel series of 3-quinoline carboxamides, similar in structure, were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, suggesting applications in biochemical research and drug development (Degorce et al., 2016).
Eigenschaften
Produktname |
N-(3-pyridinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
N-pyridin-3-yl-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C14H15N3O2/c18-14(16-10-5-4-8-15-9-10)13-11-6-2-1-3-7-12(11)19-17-13/h4-5,8-9H,1-3,6-7H2,(H,16,18) |
InChI-Schlüssel |
SODSBCFRVVPIKS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CN=CC=C3 |
Kanonische SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



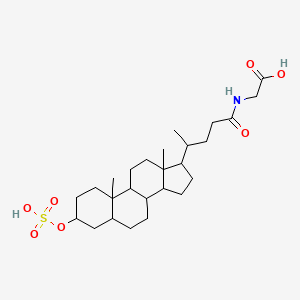

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinecarboxylic acid [2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1229116.png)
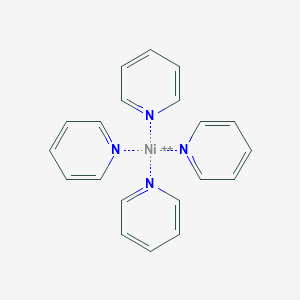
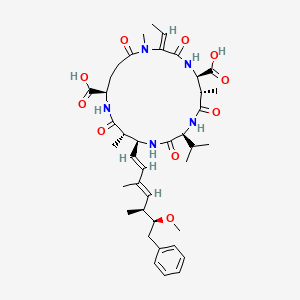
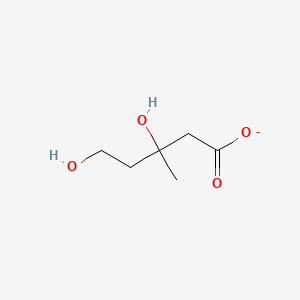
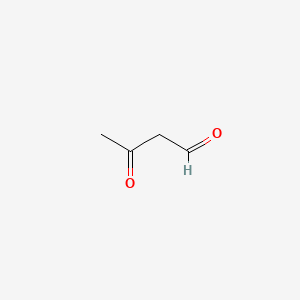
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
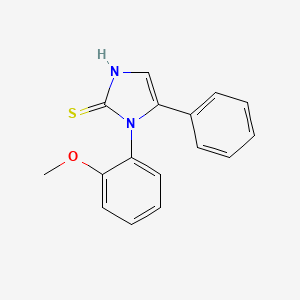
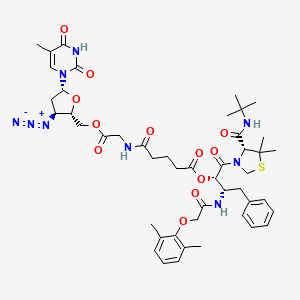
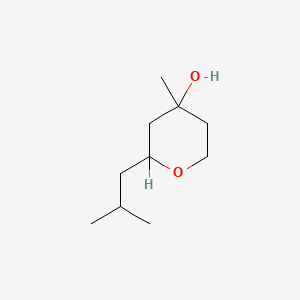
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
